Bis(tri-tert-butylphosphine)palladium(0)
Description
Bis(tri-tert-butylphosphine)palladium(0) (C₂₄H₅₄P₂Pd, MW 511.06) is a palladium(0) complex stabilized by two tri-tert-butylphosphine ligands. It is widely employed as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and reductive carbonylation of aryl halides (60–120°C, 3 bar CO pressure) . Key properties include:
- Physical State: White to yellow/orange crystalline powder or solid .
- Stability: Highly air-, moisture-, and light-sensitive; requires storage under inert gas (e.g., argon) at <0°C .
- Solubility: Soluble in toluene and benzene; sparingly soluble in chloroform and acetone .
- Hazards: Causes skin/eye irritation (H315, H319) and respiratory irritation (H335); requires protective equipment during handling .
Structure
2D Structure
Properties
IUPAC Name |
palladium;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOYLRVSVOCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370359 | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53199-31-8 | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Tris(dibenzylideneacetone)dipalladium(0) Chloroform Adduct as Precursor
A widely cited method involves the reaction of tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (Pd₂(dba)₃·CHCl₃) with tri-tert-butylphosphine (P(t-Bu)₃) in N,N-dimethylformamide (DMF) . The protocol, optimized for laboratory-scale synthesis, proceeds as follows:
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Molar Ratio : Pd₂(dba)₃·CHCl₃ to P(t-Bu)₃ is maintained at 1:4 to ensure complete ligand substitution.
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Solvent : Anhydrous DMF is preferred for its ability to solubilize both palladium precursors and phosphine ligands.
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Temperature and Time : Reactions are conducted at 30–40°C for 3–4 hours under inert conditions.
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Workup : The product is isolated via filtration, washed with DMF, dissolved in n-hexane, and recrystallized to yield Pd[P(t-Bu)₃]₂ as white crystals.
Key Data :
This method is favored for its operational simplicity and compatibility with air-sensitive reagents. However, the high cost of Pd₂(dba)₃·CHCl₃ limits its industrial applicability.
Tetrakis(triphenylphosphine)palladium(0) as Alternative Precursor
To circumvent the expense of Pd₂(dba)₃·CHCl₃, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been employed as a starting material:
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Molar Ratio : Pd(PPh₃)₄ reacts with P(t-Bu)₃ in a 1:2 ratio, displacing triphenylphosphine ligands.
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Solvent : DMF remains the solvent of choice, though toluene has been explored for improved solubility.
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Reaction Dynamics : Conducted at room temperature for 3 hours , this method avoids energy-intensive heating.
Limitations :
Palladium Bromide (PdBr₂) and Preformed Phosphine Complexes
A patent by WO2013000874A1 outlines a two-step industrial-scale synthesis:
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Step 1 : PdBr₂ is combined with Pd[P(t-Bu)₃]₂ in toluene under argon.
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Step 2 : The mixture is stirred at 80°C for 12 hours , yielding a dimeric Pd(I) intermediate.
Advantages :
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Scalability : Toluene’s low cost and high boiling point facilitate large-scale reactions.
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Reduced Phosphine Waste : The method minimizes excess P(t-Bu)₃, enhancing cost efficiency.
Industrial Production Optimization
Solvent Selection
Industrial protocols prioritize toluene over DMF due to:
Temperature Control
While lab-scale syntheses use 30–40°C , industrial reactors operate at ambient to 80°C to balance reaction rate and energy costs.
Purity Enhancement
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Recrystallization : n-Hexane is used to precipitate Pd[P(t-Bu)₃]₂, achieving >98% purity.
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Atomic Absorption (AA) Monitoring : Ensures consistent Pd content (20.5–20.6%).
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Precursor | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Pd₂(dba)₃·CHCl₃ Route | Pd₂(dba)₃·CHCl₃ | 65–70% | >98% | Moderate | Low |
| Pd(PPh₃)₄ Route | Pd(PPh₃)₄ | 11% | 95% | Low | Moderate |
| PdBr₂/Pd[P(t-Bu)₃]₂ Route | PdBr₂ + Pd[P(t-Bu)₃]₂ | 75–80% | >98% | High | High |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: Bis(tri-tert-butylphosphine)palladium(0) is primarily used in various cross-coupling reactions, including:
- Suzuki Coupling
- Stille Coupling
- Negishi Coupling
- Heck Reaction
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions often involve the use of aryl halides and organometallic reagents such as boronic acids, stannanes, or zinc reagents. The reactions are typically carried out under inert conditions, with solvents like toluene, DMF, or acetonitrile .
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Coupling Reactions
Bis(tri-tert-butylphosphine)palladium(0) is primarily utilized in coupling reactions, including:
- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. Pd(t-Bu3P)2 is favored for its stability and efficiency in this reaction, which is crucial for synthesizing pharmaceuticals and agrochemicals .
- Heck Reaction : The Heck reaction allows for the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes. The use of Pd(t-Bu3P)2 in this context enhances yields and selectivity .
Other Reactions
In addition to coupling reactions, Pd(t-Bu3P)2 has applications in:
- Aromatic Trifluoromethylation : This process involves the introduction of trifluoromethyl groups into aromatic compounds, expanding the functional diversity of organic molecules. Research indicates that metal complexes like Pd(t-Bu3P)2 can facilitate this transformation effectively .
- Cross-Coupling Reactions : These reactions are fundamental in organic synthesis for constructing complex molecules from simpler ones. The palladium complex serves as a catalyst that promotes the formation of new carbon-carbon bonds under mild conditions .
Case Study: Suzuki Coupling
A study demonstrated the effectiveness of bis(tri-tert-butylphosphine)palladium(0) in Suzuki coupling using 2-bromonaphthalene and phenylboronic acid under optimized conditions (e.g., using potassium tert-butoxide as a base). The reaction yielded significant amounts of biaryl products with minimal byproducts, showcasing the catalyst's efficiency .
Case Study: Heck Reaction
In another experiment, bis(tri-tert-butylphosphine)palladium(0) was employed for the Heck reaction involving aryl bromides and styrene derivatives. The results indicated high selectivity towards the desired products with excellent yields, affirming its utility in industrial applications where precision is critical .
Mechanism of Action
The mechanism of action of Bis(tri-tert-butylphosphine)palladium(0) involves the coordination of the palladium center with the tri-tert-butylphosphine ligands. This coordination stabilizes the palladium in its zero oxidation state, allowing it to participate in various catalytic cycles. The compound facilitates the oxidative addition of aryl halides, followed by transmetalation and reductive elimination steps, leading to the formation of the desired products .
Comparison with Similar Compounds
Comparison with Similar Palladium(0) Complexes
Structural and Physical Properties
Bis(tri-tert-butylphosphine)palladium(0)
- Efficiency : High activity in reductive carbonylation of aryl iodides/bromides (60–120°C, 3 bar CO) with trialkylsilanes as hydride sources, yielding aldehydes in >90% efficiency .
- Scope : Effective in Suzuki polymerizations and π-extension reactions for polycyclic aromatic hydrocarbons (PAHs) .

Tetrakis(triphenylphosphine)palladium(0)
- Efficiency : Moderate activity in cross-couplings (e.g., Suzuki, Stille), often requiring elevated temperatures .
- Scope: Broad substrate compatibility but lower turnover due to ligand dissociation .
Tris(dibenzylideneacetone)dipalladium(0)
- Efficiency : Acts as a precursor in coupling reactions; requires additional ligands (e.g., BINAP) for optimal activity .
- Scope : Versatile in Buchwald-Hartwig aminations and C–H activation .
Bis(di-tert-butyl-phenylphosphine)palladium(0)
Stability and Handling
- Bis(tri-tert-butylphosphine)palladium(0) : Superior stability among Pd(0) complexes due to steric shielding by tert-butyl groups, though still degrades rapidly in air .
- Pd₂(dba)₃ : Less stable than phosphine-ligated complexes; often stored with stabilizing solvents .
- Tetrakis(triphenylphosphine)palladium(0) : Prone to ligand loss under heating, reducing catalytic lifetime .
Research Findings and Industrial Relevance
- Synthetic Utility : Bis(tri-tert-butylphosphine)palladium(0) enables gram-scale synthesis of PAHs and n-type fluorescent copolymers via Suzuki polymerization .
- Cost : Priced at ~$94/250 mg (sc-252468), making it cost-prohibitive for large-scale applications .
- Safety : Classified as hazardous waste; requires disposal via certified facilities .
Biological Activity
Bis(tri-tert-butylphosphine)palladium(0), commonly referred to as Pd(t-Bu3P)2, is a palladium complex that has gained significant attention in the field of organometallic chemistry due to its unique catalytic properties. This compound is characterized by its bulky tri-tert-butylphosphine ligands, which enhance its reactivity and stability in various chemical reactions, particularly in cross-coupling reactions. This article explores the biological activity of Pd(t-Bu3P)2, focusing on its mechanisms of action, applications in biological systems, and relevant case studies.
- Molecular Formula : C24H54P2Pd
- Molecular Weight : 511.05 g/mol
- CAS Number : 53199-31-8
- Melting Point : >300 °C
- Boiling Point : 229.4 °C at 760 mmHg
- Solubility : Insoluble in water
The biological activity of Pd(t-Bu3P)2 is primarily attributed to its ability to facilitate various chemical transformations within biological systems. Key aspects include:
- Catalytic Activity : Pd(t-Bu3P)2 acts as a catalyst in cross-coupling reactions, such as Stille and Suzuki reactions, enabling the formation of carbon-carbon bonds which are crucial for synthesizing biologically active compounds .
- Intracellular Reactions : Recent studies have demonstrated that palladium complexes can mediate reactions within living cells. For example, discrete palladium(II) complexes featuring phosphine ligands have been shown to promote depropargylation and deallylation reactions in cell lysates and living mammalian cells . This indicates a potential for targeted drug delivery and activation within specific cellular compartments.
Biological Applications
- Drug Development : The ability of Pd(t-Bu3P)2 to facilitate selective chemical transformations makes it a valuable tool in drug discovery and development. Its application in synthesizing complex organic molecules can lead to the development of new pharmaceuticals.
- Bioorthogonal Chemistry : The use of palladium complexes in bioorthogonal reactions allows for the selective labeling of biomolecules without interfering with native biochemical processes. This is particularly useful for imaging and tracking biological molecules in live cells.
Case Study 1: Cross-Coupling Reactions
Feringa et al. reported that Pd(t-Bu3P)2 catalyzes cross-coupling reactions between alkyllithium reagents and aryl bromides under mild conditions. These reactions exhibit high selectivity and efficiency, avoiding side reactions that are common with other catalysts .
Case Study 2: Intracellular Catalysis
A study published in Nature Communications highlighted the use of phosphine-ligated palladium complexes for intracellular catalysis. The engineered palladium complexes demonstrated enhanced stability and reactivity within cellular environments, facilitating targeted chemical transformations that could be harnessed for therapeutic purposes .
Summary of Biological Activity
Q & A
Basic: How should Bis(tri-tert-butylphosphine)palladium(0) be handled to ensure stability during catalytic reactions?
Methodological Answer:
The compound is highly sensitive to air, moisture, and light . For optimal stability:
- Storage : Store under inert gas (argon or nitrogen) at ≤–20°C in a tightly sealed container. Avoid exposure to oxygen or humidity during transfer .
- Reaction Setup : Use degassed solvents (e.g., toluene, benzene) and Schlenk-line techniques for air-free reactions .
- Decomposition Risks : Avoid aqueous environments, as it decomposes in water .
Basic: What solvents are compatible with Bis(tri-tert-butylphosphine)palladium(0) in cross-coupling reactions?
Methodological Answer:
The catalyst is soluble in non-polar solvents like toluene and benzene, slightly soluble in chloroform/acetone, and incompatible with water . For Heck couplings , degassed toluene is preferred due to its inertness and ability to dissolve both the catalyst and substrates . Polar aprotic solvents (e.g., DMF) are less ideal due to potential ligand dissociation.
Advanced: How does ligand steric bulk influence the catalytic activity of Bis(tri-tert-butylphosphine)palladium(0) in reductive carbonylation?
Methodological Answer:
The tri-tert-butylphosphine ligand’s steric hindrance enhances stability of the Pd(0) center but may slow oxidative addition steps. Key considerations:
- Ligand-to-Metal Ratio : A 2:1 ligand:Pd ratio is typical to prevent ligand-deficient intermediates .
- Reaction Monitoring : Use in situ NMR or XAS to track Pd speciation and ligand dissociation .
- Comparative Studies : Compare with less bulky analogs (e.g., triphenylphosphine-Pd complexes) to assess turnover frequency trade-offs .
Advanced: What experimental strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : Verify catalyst purity (>98% by chelometric titration) and ligand integrity using HPLC or mass spectrometry .
- Substrate Scope : Test aryl halides with varying steric/electronic demands (e.g., ortho-substituted vs. para-substituted aryl bromides) .
- Reaction Conditions : Optimize base (e.g., KOtBu vs. Cs2CO3) and temperature (e.g., 60–100°C) to match substrate reactivity .
Basic: How is Bis(tri-tert-butylphosphine)palladium(0) synthesized and characterized?
Methodological Answer:
Synthesis :
- Procedure : Reduce Pd(II) precursors (e.g., PdCl₂) in the presence of tri-tert-butylphosphine under inert conditions .
- Yield Optimization : Use excess ligand (3–4 equiv.) to stabilize Pd(0) intermediates .
Characterization : - Purity : Chelometric titration confirms >98% purity .
- Spectroscopy : ³¹P NMR (δ ~60–70 ppm for coordinated phosphine) and X-ray crystallography validate structure .
Advanced: What mechanistic insights explain the catalyst’s stability in reductive elimination steps?
Methodological Answer:
The bulky tri-tert-butylphosphine ligands:
- Steric Protection : Shield the Pd center from dimerization or decomposition .
- Electron Donation : Enhance electron density at Pd, favoring reductive elimination over β-hydride elimination .
- Kinetic Studies : Use DFT calculations to model transition states and compare with experimental rate data .
Basic: What safety protocols are critical when working with Bis(tri-tert-butylphosphine)palladium(0)?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) under argon .
- Waste Disposal : Collect Pd-containing waste separately for metal recovery .
Advanced: How can researchers mitigate ligand leaching in continuous-flow catalytic systems?
Methodological Answer:
- Immobilization Strategies : Anchor the catalyst on silica or polymeric supports to retain ligands .
- Flow Reactor Design : Use microfluidic channels with controlled residence times to minimize leaching .
- Analytical Validation : Monitor Pd and P levels in effluent via ICP-MS or UV-vis spectroscopy .
Basic: What are the limitations of Bis(tri-tert-butylphosphine)palladium(0) in large-scale syntheses?
Methodological Answer:
- Cost : High ligand-to-metal ratios increase material costs .
- Oxygen Sensitivity : Scaling requires stringent inert-atmosphere equipment (e.g., glovebox-compatible reactors) .
- Alternatives : Consider air-stable precatalysts (e.g., Pd(OAc)₂ with supporting ligands) for industrial applications .
Advanced: How does the electronic nature of substrates affect catalytic turnover in C–N coupling reactions?
Methodological Answer:
- Electron-Deficient Substrates : Accelerate oxidative addition but may require higher catalyst loadings (1–5 mol%) .
- Steric Hindrance : Use bulky amine coupling partners (e.g., 2,6-lutidine) to suppress undesired β-hydride elimination .
- Kinetic Profiling : Employ stopped-flow techniques to correlate substrate electronics with rate constants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

